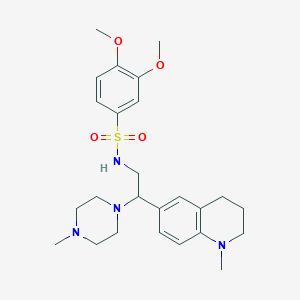

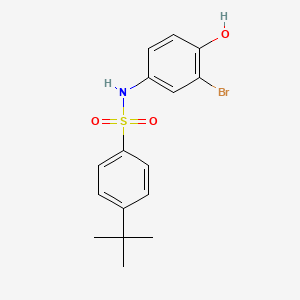

![molecular formula C22H18N2O2 B2978865 1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate CAS No. 1351635-41-0](/img/structure/B2978865.png)

1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity . Another method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis

The structure of imidazole compounds can be characterized via various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Antimicrobial Studies

1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate and its analogs have shown significant antimicrobial properties. For instance, Dahiya (2008) synthesized a series of imidazole analogs and tested their antimicrobial activity. Some compounds exhibited potent bioactivity against pathogenic fungi and moderate activity against certain bacteria (Dahiya, 2008).

Synthesis and Characterization

Research by Sun, Chen, and Bao (2014) focused on the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives. Their study highlights a novel synthetic pathway involving Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation (Sun, Chen, & Bao, 2014).

Antioxidant Activities

Alp et al. (2015) explored the synthesis of novel imidazole derivatives, including 1,3,4-oxadiazoles and imines, and evaluated their antioxidant properties. Some compounds showed significant antioxidant activity, indicating potential therapeutic applications (Alp et al., 2015).

Ferroelectricity and Antiferroelectricity

Horiuchi et al. (2012) demonstrated that chains of amphoteric molecules like imidazole derivatives can be bistable in electric polarity and electrically switchable, even in the crystalline state. This finding opens up possibilities for their use in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Local Anesthetic Agents

Research by Ran, Li, and Zhang (2015) on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives found that these compounds could have local anesthetic effects comparable to lidocaine. This suggests potential applications in medical anesthetics (Ran, Li, & Zhang, 2015).

Environmental Fate and Disposition

Lu et al. (2017) analyzed substituted diphenylamine antioxidants (like imidazole derivatives) in wastewater treatment plants, providing insights into their environmental fate and disposition. This research is crucial for understanding the ecological impact of such compounds (Lu et al., 2017).

Biotransformation

Huntscha et al. (2014) studied the biotransformation of benzotriazoles, closely related to imidazole derivatives, in activated sludge. This research sheds light on the biological degradation mechanisms of these compounds in wastewater treatment (Huntscha et al., 2014).

Non-Linear Optical Materials

Manikandan, Perumal, and Jayamoorthy (2019) synthesized and characterized benzimidazole derivatives for potential use as non-linear optical (NLO) materials. Their findings indicate significant applications in various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, cell proliferation, and microbial growth, among others .

Result of Action

Given the range of activities associated with similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate could be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1-methylbenzimidazol-5-yl) 2,2-diphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-24-15-23-19-14-18(12-13-20(19)24)26-22(25)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMZVCRMFQGGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978790.png)

![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)

![3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2978794.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2978797.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)